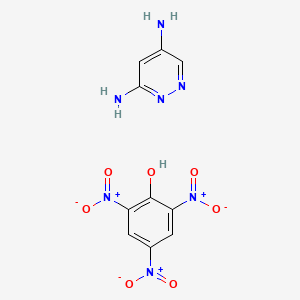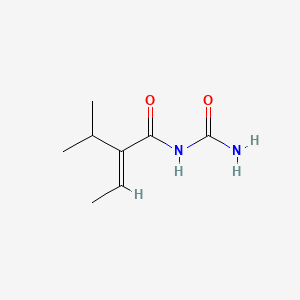
1,1,3-Trimethyl-3,4-dinitrosilolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3-Trimethyl-3,4-dinitrosilolane is an organosilicon compound with the molecular formula C7H14N2O4Si It is characterized by the presence of a five-membered ring containing silicon, along with two nitro groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-3,4-dinitrosilolane typically involves the reaction of trimethylsilane with nitrosating agents under controlled conditions. One common method involves the use of nitrosyl chloride (NOCl) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential hazards associated with nitrosating agents.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3-Trimethyl-3,4-dinitrosilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of silicon oxides and nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted silolanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3-Trimethyl-3,4-dinitrosilolane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1,3-Trimethyl-3,4-dinitrosilolane involves its interaction with molecular targets through its nitro and silicon-containing groups The nitro groups can participate in redox reactions, while the silicon atom can form stable bonds with various organic and inorganic moieties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Another organosilicon compound with similar structural features but different reactivity.
1,1,3-Trimethyl-3,4-dihydroisoquinoline: Contains a similar ring structure but lacks the nitro groups.
Uniqueness
1,1,3-Trimethyl-3,4-dinitrosilolane is unique due to the presence of both nitro groups and a silicon atom within a five-membered ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59586-93-5 |
|---|---|
Molekularformel |
C7H14N2O4Si |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
1,1,3-trimethyl-3,4-dinitrosilolane |
InChI |
InChI=1S/C7H14N2O4Si/c1-7(9(12)13)5-14(2,3)4-6(7)8(10)11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
BAGSVCQDRYIULM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C[Si](CC1[N+](=O)[O-])(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)


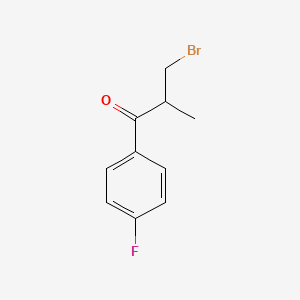
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
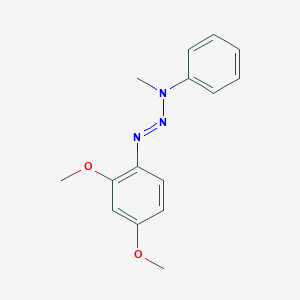

![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
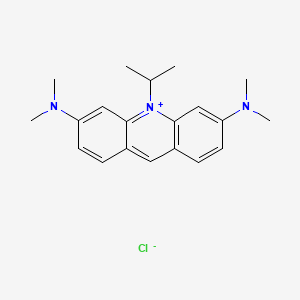
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
